molecular formula C6H11N3O B2715286 1-(2-Methoxyethyl)-1H-imidazol-5-amine CAS No. 1936003-74-5

1-(2-Methoxyethyl)-1H-imidazol-5-amine

Cat. No.: B2715286
CAS No.: 1936003-74-5
M. Wt: 141.174
InChI Key: HLIUFEOWNCSSJB-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-imidazol-5-amine is a chemical compound that belongs to the imidazole family. Imidazoles are nitrogen-containing heterocycles that have significant importance in various fields, including medicinal chemistry, organic synthesis, and industrial applications. This compound is characterized by the presence of a methoxyethyl group attached to the imidazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-1H-imidazol-5-amine typically involves the reaction of 2-methoxyethylamine with an appropriate imidazole precursor. One common method is the alkylation of imidazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-1H-imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyethyl)-1H-imidazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-imidazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxyethyl group can influence the compound’s binding affinity and selectivity towards its molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethoxyethyl)-1H-imidazol-5-amine: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

    1-(2-Methoxyethyl)-1H-benzimidazole: Contains a benzimidazole ring instead of an imidazole ring.

    1-(2-Methoxyethyl)-2-methyl-1H-imidazole: Similar structure with an additional methyl group on the imidazole ring.

Uniqueness

1-(2-Methoxyethyl)-1H-imidazol-5-amine is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(2-methoxyethyl)imidazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-10-3-2-9-5-8-4-6(9)7/h4-5H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIUFEOWNCSSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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